(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester
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Overview
Description
(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features an imidazolidine ring, a carboxylic acid ester, and a chiral center, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester typically involves the esterification of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, including dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with benzyl alcohol to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and Mukaiyama’s reagent, has been explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., NaOH) or acid (e.g., HCl) can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like DMAP.
Major Products Formed
Scientific Research Applications
(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid ethyl ester
- (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester
- (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid propyl ester
Uniqueness
(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester is unique due to its benzyl ester group, which provides distinct reactivity and stability compared to other esters. The benzyl group can be selectively removed under mild conditions, making it a valuable protecting group in organic synthesis .
Properties
IUPAC Name |
benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMXSXWPZPIFG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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